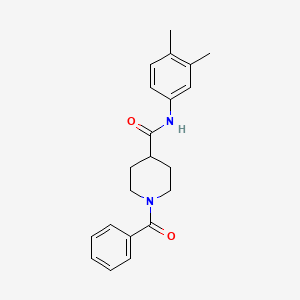

1-benzoyl-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is part of a broader class of compounds known for their chemical and pharmacological properties. Piperidine derivatives, including those with benzoyl and carboxamide functional groups, are significant due to their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

Piperidine derivatives are synthesized through various chemical reactions, often involving the functionalization of the piperidine ring or the addition of substituents to the nitrogen atom. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has shown that substituting the benzamide with a bulky moiety increases activity, indicating the importance of structural modifications in enhancing biological properties (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial in determining their chemical reactivity and interaction with biological targets. Molecular interaction studies, such as those conducted on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, offer insights into how these compounds bind to receptors, highlighting the role of molecular conformation and electronic properties in their biological activities (Shim et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of piperidine derivatives is influenced by the nature and position of substituents on the ring. Reactions involving the piperidine nitrogen, such as N-alkylation, play a significant role in modifying the chemical properties of these compounds. For example, the synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) explores the impact of different substituents on the piperidine ring's reactivity towards steroid-5alpha-reductase inhibition (Picard et al., 2000).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of piperidine derivatives are closely linked to their molecular structure. Studies on the crystalline structure, like those on N-(2,6-dimethylphenyl)benzamide, provide valuable information on the intermolecular interactions and stability of these compounds, which are essential for their biological efficacy and formulation (Gowda et al., 2008).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, are critical for the biological activities of piperidine derivatives. The synthesis and characterization of compounds like 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide offer insights into the chemical behavior and potential reactivity pathways of these molecules (Demir et al., 2016).

Mécanisme D'action

The mechanism of action of this compound is not well understood, but it is believed to work by binding to specific proteins and altering their function. It has been shown to interact with a wide range of proteins, including enzymes, receptors, and transporters.

Propriétés

IUPAC Name |

1-benzoyl-N-(3,4-dimethylphenyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-15-8-9-19(14-16(15)2)22-20(24)17-10-12-23(13-11-17)21(25)18-6-4-3-5-7-18/h3-9,14,17H,10-13H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKHWNCKOLELAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethylphenyl)-1-(phenylcarbonyl)piperidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(4-fluorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B5799348.png)

![2-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5799373.png)

![N-[(ethylamino)carbonothioyl]benzenesulfonamide](/img/structure/B5799384.png)

![methyl 4-[({[amino(1,5-dimethyl-1H-pyrrol-2-yl)methylene]amino}oxy)carbonyl]benzoate](/img/structure/B5799403.png)

![4-[(4-phenylcyclohexyl)carbonyl]morpholine](/img/structure/B5799408.png)

![N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5799415.png)

![2-[(3,4-dimethylphenoxy)methyl]-1,3-benzothiazole](/img/structure/B5799418.png)